molecular formula C15H19N3O3 B3979630 (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide

(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide

Cat. No. B3979630
M. Wt: 289.33 g/mol
InChI Key: COWHTBDXFRUTCM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine, a heterocyclic organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom. MPAC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. This leads to a reduction in the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which can help protect cells from damage caused by oxidative stress. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of certain enzymes and proteins involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide in lab experiments is that it has been extensively studied and its properties are well characterized. This makes it a reliable and reproducible compound to work with. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide. One area of interest is in the development of new drugs and therapies based on the pharmacological properties of this compound. Another area of interest is in further investigating its mechanism of action, which may provide insights into the development of new treatments for inflammatory and oxidative stress-related diseases. Additionally, more research is needed to fully understand the antitumor effects of this compound and its potential applications in cancer treatment.

Scientific Research Applications

(2S)-1-{3-[(2-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. One major area of interest is in the development of new drugs and therapies. This compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. These properties make it a promising candidate for the development of new drugs to treat a range of diseases and conditions.

properties

IUPAC Name

(2S)-1-[3-(2-methylanilino)-3-oxopropanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-5-2-3-6-11(10)17-13(19)9-14(20)18-8-4-7-12(18)15(16)21/h2-3,5-6,12H,4,7-9H2,1H3,(H2,16,21)(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWHTBDXFRUTCM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CC(=O)N2CCC[C@H]2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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